molecular formula C23H24N4O5 B2684316 benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate CAS No. 2034600-35-4

benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate

Cat. No.: B2684316
CAS No.: 2034600-35-4
M. Wt: 436.468
InChI Key: KYZLSBFTTSXKGP-UHFFFAOYSA-N
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Description

Benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate is a synthetic organic compound that falls under the carbamate class. This compound integrates a benzyl group, a dioxo-dihydroquinazoline nucleus, and a piperidinyl-oxoethyl moiety, which endow it with distinct chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate involves several key steps. Typically, the initial stage includes the formation of the 2,4-dioxo-1,2-dihydroquinazoline core through the cyclization of appropriate precursors. Following this, the introduction of the piperidinyl group is achieved via amination or nucleophilic substitution reactions. The final step involves the attachment of the benzyl group through a condensation reaction with the corresponding benzyl chloroformate under controlled conditions to yield the desired carbamate.

Industrial Production Methods

Industrial production may employ batch or continuous flow processes, using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and facilitate the isolation of pure product. Safety protocols are strictly followed due to the potential toxicity and reactivity of intermediates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, potentially modifying the piperidinyl or quinazoline units.

  • Reduction: : Reduction reactions might affect the carbonyl groups, leading to alcohol or amine derivatives.

  • Substitution: : The benzyl and carbamate groups can participate in nucleophilic substitution reactions under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Base or acid catalysis, depending on the leaving group involved.

Major Products

  • Oxidation: : Quinazoline N-oxide derivatives.

  • Reduction: : Reduced piperidinyl or quinazoline alcohol/amine derivatives.

  • Substitution: : Derivatives with modified benzyl or carbamate moieties.

Scientific Research Applications

Chemistry

  • Synthetic Chemistry: : Used as a building block for more complex molecules.

  • Catalysis: : Potentially serves as a ligand or catalyst in organic reactions.

Biology

  • Pharmacology: : Explored for its potential therapeutic effects in treating neurological or inflammatory disorders.

Medicine

  • Drug Development: : Investigated for its binding affinity to biological targets, aiming for novel therapeutic agents.

Industry

  • Material Science: : Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. It may also interact with receptor sites, influencing signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Benzyl (2-(4-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidin-1-yl)-2-oxoethyl)carbamate can be compared with other carbamates and quinazoline derivatives. Similar compounds include:

  • Quinazoline-based carbamates: : These share the quinazoline core but differ in substituents, affecting their activity and selectivity.

  • Piperidinyl-carbamates: : Variations in the piperidinyl group can lead to different biological activities.

  • Benzyl-carbamates: : The nature of the benzyl substituent plays a crucial role in determining the compound's properties.

This compound's uniqueness lies in the specific arrangement and interactions of its functional groups, which impart distinct chemical and biological properties.

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Properties

IUPAC Name

benzyl N-[2-[4-(2,4-dioxo-1H-quinazolin-3-yl)piperidin-1-yl]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c28-20(14-24-23(31)32-15-16-6-2-1-3-7-16)26-12-10-17(11-13-26)27-21(29)18-8-4-5-9-19(18)25-22(27)30/h1-9,17H,10-15H2,(H,24,31)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZLSBFTTSXKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CNC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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